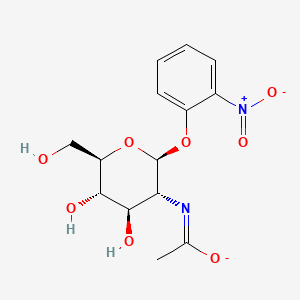
2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside is a chemical compound that belongs to the class of glycosides It is characterized by the presence of a nitrophenyl group, an acetamido group, and a deoxy sugar moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrophenol and 2-acetamido-2-deoxy-D-glucose.
Glycosylation Reaction: The key step in the synthesis is the glycosylation reaction, where the 2-nitrophenol is coupled with 2-acetamido-2-deoxy-D-glucose. This reaction is usually catalyzed by a Lewis acid, such as boron trifluoride etherate, under anhydrous conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale glycosylation reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The acetamido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: It is used as a substrate in enzymatic assays to study glycosidase activity.
Biology: It is used in biochemical studies to investigate carbohydrate metabolism and glycosylation processes.
Industry: It is used in the synthesis of complex carbohydrates and glycosides for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside involves its interaction with specific molecular targets, such as glycosidases. The compound acts as a substrate for these enzymes, allowing researchers to study enzyme kinetics and inhibition. The nitrophenyl group serves as a chromophore, enabling the detection of enzymatic activity through spectrophotometric methods.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside: This compound is similar in structure but differs in the configuration of the sugar moiety.
2-Nitrophenyl-2-acetamido-2-deoxy-β-D-galactopyranoside: This compound also has a similar structure but differs in the anomeric configuration.
Uniqueness
2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside is unique due to its specific configuration and the presence of both nitrophenyl and acetamido groups. These structural features confer distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C14H17N2O8- |
|---|---|
Molekulargewicht |
341.29 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]ethanimidate |
InChI |
InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/p-1/t10-,11-,12-,13-,14-/m1/s1 |
InChI-Schlüssel |
PXMQUEGJJUADKD-DHGKCCLASA-M |
Isomerische SMILES |
CC(=N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O)[O-] |
Kanonische SMILES |
CC(=NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



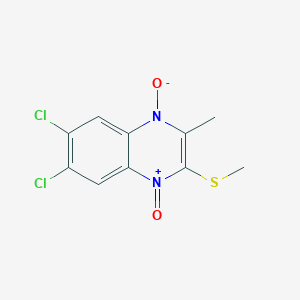
![Pyridinium, 1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, (6R-trans)-](/img/structure/B12813855.png)
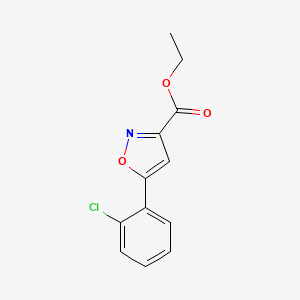
![N,N-diethyl-5-methyl-12,13-diphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12813863.png)
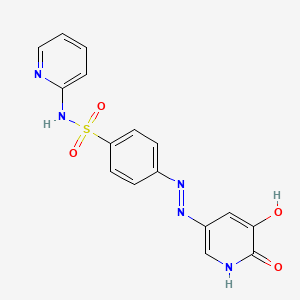
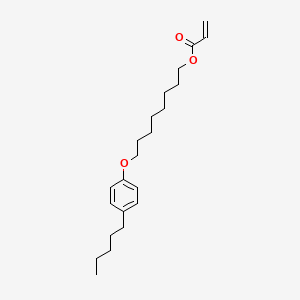
![9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate](/img/structure/B12813892.png)


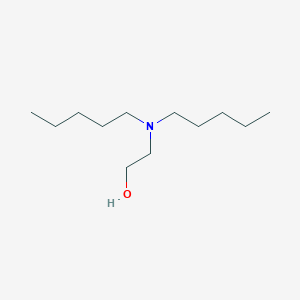
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12813925.png)
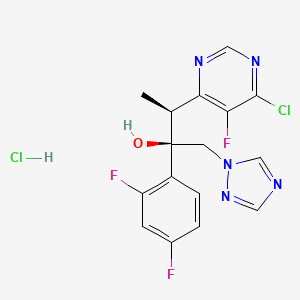
![3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile](/img/structure/B12813936.png)
